1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Brand Name: Vulcanchem
CAS No.: 946230-32-6
VCID: VC11949345
InChI: InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3
SMILES: CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Molecular Formula: C24H25N7O3
Molecular Weight: 459.5 g/mol

1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

CAS No.: 946230-32-6

Cat. No.: VC11949345

Molecular Formula: C24H25N7O3

Molecular Weight: 459.5 g/mol

* For research use only. Not for human or veterinary use.

1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine - 946230-32-6

Specification

CAS No. 946230-32-6
Molecular Formula C24H25N7O3
Molecular Weight 459.5 g/mol
IUPAC Name (2-ethoxyphenyl)-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone
Standard InChI InChI=1S/C24H25N7O3/c1-3-34-20-7-5-4-6-19(20)24(32)30-14-12-29(13-15-30)22-21-23(26-16-25-22)31(28-27-21)17-8-10-18(33-2)11-9-17/h4-11,16H,3,12-15H2,1-2H3
Standard InChI Key XVPOSMOHCCVDNJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC
Canonical SMILES CCOC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)OC

Introduction

Structural Features

This compound consists of a piperazine ring substituted with a 2-ethoxybenzoyl group and a 3H- triazolo[4,5-d]pyrimidine moiety linked to a 4-methoxyphenyl group. The structural complexity suggests potential biological activities, such as interactions with various receptors or enzymes.

Synthesis Methods

The synthesis of compounds similar to 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key reactions:

  • Condensation Reactions: These are often used to form the triazole and pyrimidine rings.

  • Substitution Reactions: These are crucial for attaching the piperazine and benzoyl groups.

  • Cyclization Reactions: These might be necessary for forming the triazolopyrimidine core.

Biological Activities

Piperazine derivatives are known for their diverse biological activities, including potential therapeutic applications in areas such as:

  • Antimicrobial Activity: Some piperazine derivatives have shown effectiveness against various pathogens.

  • Anticancer Activity: Compounds with similar structures have been studied for their cytotoxic effects on cancer cells.

  • Neurological Effects: Piperazine derivatives can interact with neurotransmitter systems, potentially influencing neurological functions.

Research Findings

While specific research findings for 1-(2-ethoxybenzoyl)-4-[3-(4-methoxyphenyl)-3H- triazolo[4,5-d]pyrimidin-7-yl]piperazine are not available, studies on similar compounds suggest promising biological activities:

Compound TypeBiological ActivityPotential Applications
Piperazine DerivativesAntimicrobial, Anticancer, Neurological EffectsTherapeutic Agents
TriazolopyrimidinesCytotoxic, AntiviralCancer Treatment, Antiviral Drugs
Benzoyl Substituted CompoundsEnzyme Inhibition, Receptor BindingDrug Development

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